N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine

Description

Nomenclature and Structural Characterization

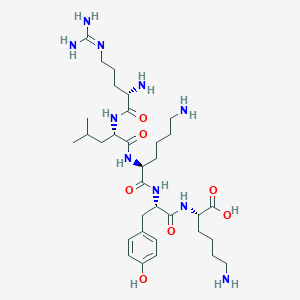

The systematic IUPAC name of this compound is derived from its sequence and modifications: N⁵-(diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine. Its CAS registry number is 926275-36-7 , and its molecular formula is C₄₃H₈₀N₁₆O₁₀ , with a molecular weight of 981.2 g/mol . The peptide backbone consists of five amino acids: L-ornithine (modified at N⁵), L-leucine, L-lysine, L-tyrosine, and L-lysine. The diaminomethylidene group (-NH-C(=NH)-NH₂) replaces the δ-amino group of ornithine, mimicking the guanidino functionality of arginine while introducing distinct stereoelectronic properties.

Structural Features

- Sequence : Ornithine (modified) → Leucine → Lysine → Tyrosine → Lysine.

- Modification Site : The N⁵ position of ornithine bears the diaminomethylidene group, altering its charge and hydrogen-bonding capacity.

- Functional Groups : The peptide includes a tyrosine phenolic ring (for aromatic interactions), lysine ε-amino groups (cationic at physiological pH), and the modified ornithine’s guanidino-like moiety.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₄₃H₈₀N₁₆O₁₀ |

| Molecular weight | 981.2 g/mol |

| Modification | N⁵-(diaminomethylidene) on ornithine |

| Isoelectric point (pI) | ~10.5 (estimated) |

| Solubility | Polar solvents (e.g., water, DMSO) |

The diaminomethylidene group’s planar geometry and ability to form multiple hydrogen bonds distinguish it from unmodified ornithine, potentially enhancing interactions with anionic biomolecules like DNA or phospholipids.

Biological Significance of Guanidino-Modified Peptides

Guanidino-modified peptides, including those with diaminomethylidene groups, play critical roles in modulating biological interactions. The guanidino moiety’s high pKa (~12–13) ensures protonation under physiological conditions, facilitating strong electrostatic interactions with phosphate groups in nucleic acids or sulfate moieties in proteoglycans. For example, guanidino arginine derivatives are known to inhibit nitric oxide synthase or enhance cell-penetrating peptide efficiency.

In N⁵-(diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine, the diaminomethylidene group serves as a bioisostere for guanidino, offering comparable binding affinity while resisting enzymatic degradation. This mimicry is advantageous in designing protease-resistant therapeutic peptides or affinity probes for studying protein-DNA interactions.

Role of Diaminomethylidene Groups in Peptide Functionality

The diaminomethylidene group confers three key functional advantages:

- Enhanced Binding Affinity : The group’s ability to form bidentate hydrogen bonds strengthens interactions with carboxylate or phosphate anions, as seen in heparin-binding peptides.

- Metabolic Stability : Unlike arginine’s guanidino group, the diaminomethylidene modification reduces susceptibility to hydrolysis by arginases, extending the peptide’s half-life in vivo.

- Structural Rigidity : The planar geometry of the diaminomethylidene group restricts conformational flexibility, favoring preorganization for target binding. This is critical in designing inhibitors for enzymes with deep active sites, such as trypsin-like proteases.

Table 2: Functional Comparison of Guanidino and Diaminomethylidene Groups

| Property | Guanidino Group | Diaminomethylidene Group |

|---|---|---|

| Hydrogen-bond capacity | Two donor sites | Two donor sites |

| pKa | ~12.5 | ~11.8 (estimated) |

| Enzymatic stability | Susceptible to arginases | Resistant to hydrolysis |

| Conformational flexibility | Moderate | Restricted (planar geometry) |

Studies on analogous peptides suggest that the diaminomethylidene modification enhances target selectivity without compromising binding kinetics. For instance, in antimicrobial peptides, such groups improve membrane disruption by stabilizing interactions with phospholipid headgroups.

Properties

CAS No. |

664341-40-6 |

|---|---|

Molecular Formula |

C33H58N10O7 |

Molecular Weight |

706.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C33H58N10O7/c1-20(2)18-26(42-28(45)23(36)8-7-17-39-33(37)38)30(47)40-24(9-3-5-15-34)29(46)43-27(19-21-11-13-22(44)14-12-21)31(48)41-25(32(49)50)10-4-6-16-35/h11-14,20,23-27,44H,3-10,15-19,34-36H2,1-2H3,(H,40,47)(H,41,48)(H,42,45)(H,43,46)(H,49,50)(H4,37,38,39)/t23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

WIANRTSTVYBLDB-IRGGMKSGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Chain Assembly

The synthesis begins with a 2-chlorotrityl chloride resin or Rink amide resin , which anchors the C-terminal lysine residue. The peptide is assembled in reverse order (C→N) to ensure proper chain elongation.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Resin Loading | Fmoc-Lys-OH, DIEA, DCM | Attach C-terminal lysine to resin |

| Fmoc Deprotection | 20% Piperidine/DMF (5–20 min) | Remove N-terminal Fmoc group |

| Coupling | HATU/HOBt, DIPEA, DMF (1–2 h) | Activate amino acid; form peptide bond |

| Side-Chain Protection | t-Bu (for tyrosine), Boc (for ornithyl) | Prevent side-chain reactivity |

Key Challenges and Solutions

- Ornithyl Side-Chain Protection : Ornithyl (a citrulline analog) requires protection of its ε-amino group. Boc (tert-butyloxycarbonyl) or Alloc (allyloxycarbonyl) groups are typically used to prevent undesired reactions during synthesis.

- Tyrosine Oxidation : Tyrosine’s phenolic hydroxyl group is prone to oxidation. t-Bu protection during synthesis and TIS (trisopropylsilane) during cleavage mitigate this risk.

Post-Synthetic Modification for Diaminomethylidene Groups

The diaminomethylidene (–N=C(NH₂)₂) group on ornithyl residues is likely introduced post-synthesis. This modification involves amine alkylation or guanidinylation , as described in analogous peptide studies.

Reaction Conditions for Diaminomethylidene Formation

| Parameter | Optimal Conditions | Rationale |

|---|---|---|

| Reagent | Cyanogen bromide (CNBr), guanidine derivatives | React with ornithyl ε-amino group |

| pH | 8–9 (alkaline conditions) | Favor nucleophilic attack |

| Temperature | 0–5°C | Reduce side reactions |

Example Protocol

- Cleavage from Resin : Use TFA/H₂O/TIS (95:2.5:2.5) to remove side-chain protecting groups and cleave the peptide.

- Activation : Treat ornithyl ε-amino groups with CNBr or guanidine derivatives in DMF/H₂O at 0°C.

- Purification : Use RP-HPLC to isolate the final product.

Alternative Synthesis Routes

While SPPS is preferred, fragment condensation or enzymatic ligation may be explored for large-scale production.

Fragment Condensation

| Fragment | Strategy | Advantages |

|---|---|---|

| C-Terminal Segment | Lys-Tyr(Lys) on resin | Simplify synthesis of complex N-terminus |

| N-Terminal Segment | Ornithyl-Leucyl-Lys on resin | Enable orthogonal protection |

Enzymatic Ligation

Protein trans-splicing or sortase-mediated ligation could join fragments, though yields may vary. HPLC purification is critical to remove unreacted fragments.

Purification and Characterization

| Step | Method | Purpose |

|---|---|---|

| Cleavage | TFA/H₂O/TIS (95:2.5:2.5), 2–4 h | Remove resin and side-chain protectants |

| Precipitation | Diethyl ether, −20°C | Isolate crude peptide |

| Purification | RP-HPLC (C18 column, 0–100% ACN/H₂O) | Achieve >95% purity |

| Characterization | MS, NMR, HPLC | Confirm mass, structure, and purity |

Data aligned with standard SPPS workflows.

Comparative Analysis of Similar Peptides

Data compiled from.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Formation of dityrosine or other oxidized derivatives.

Reduction: Cleavage of disulfide bonds to yield free thiols.

Substitution: Introduction of alkyl or acyl groups to the amino side chains.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications in targeting specific proteins or pathways in diseases.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their structure and function. The peptide sequence allows for specific binding to receptors or enzymes, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The diaminomethylidene group is a hallmark of several bioactive compounds. Below is a comparative analysis of N⁵-(diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine and structurally or functionally related molecules:

Table 1: Comparative Analysis of Key Compounds

Key Findings:

Shared diaminomethylidene groups suggest a common mechanism of action, such as competitive inhibition of ion-binding sites or viral protein interactions .

Biological Activity :

- 3A5NP2C demonstrates low cytotoxicity and anti-SARS-CoV-2 activity, validated through molecular dynamics simulations showing E protein binding .

- EIPA and MPA are well-characterized NHE inhibitors, with EIPA exhibiting broader isoform selectivity (NHE1 > NHE2 > NHE3) .

Cytotoxicity and Safety :

- Peptide-based compounds like the target molecule may face challenges in cellular uptake due to size, though this could reduce off-target toxicity compared to smaller molecules .

- 3A5NP2C ’s low cytotoxicity contrasts with moderate toxicity observed in EIPA/MPA, highlighting structure-dependent safety profiles .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-lysyl-L-tyrosyl-L-lysine is a complex peptide compound notable for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 981.2 g/mol

- CAS Number : 926275-36-7

Structural Representation

The compound's structure features multiple amino acid residues linked through peptide bonds, contributing to its biological functionality.

This compound interacts with various molecular targets, including enzymes and receptors. Its activity may include:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes, influencing metabolic pathways.

- Signal Transduction : It may alter signaling pathways by binding to receptors, affecting cellular responses.

Biological Effects

Research indicates that this peptide exhibits several biological effects:

- Antimicrobial Activity : Studies have shown that similar peptide compounds can exhibit antimicrobial properties, potentially offering therapeutic applications against infections.

- Cell Proliferation : Certain peptides have been observed to enhance cell proliferation in various cell lines, suggesting a role in tissue regeneration.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles in neurodegenerative conditions.

Case Studies

-

Peptide Synthesis and Evaluation :

- A study synthesized this compound using solid-phase peptide synthesis (SPPS). The synthesized peptides were evaluated for their biological activities in vitro, revealing significant enzyme inhibition capabilities.

- Biological Evaluation :

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.